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Compound of Interest

Compound Name: Stannous laurate

Cat. No.: B078282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for stannous
laurate (Tin(II) laurate), a compound of interest in various chemical and pharmaceutical

applications. Due to the limited availability of published, peer-reviewed spectroscopic data for

this specific compound, this guide presents a combination of expected spectroscopic

characteristics based on the known properties of its constituent parts—the stannous (Sn(II))

cation and the laurate anion—and general principles of organotin spectroscopy. The provided

data tables are illustrative and based on analogous compounds.

Core Spectroscopic Data
The following tables summarize the expected quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of stannous laurate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of stannous laurate in

solution. Key nuclei for analysis include ¹H, ¹³C, and ¹¹⁹Sn.

Table 1: Predicted ¹H NMR Spectroscopic Data for Stannous Laurate in CDCl₃
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~2.2 - 2.4 Triplet 4H
α-CH₂ (adjacent

to COO)

The coordination

to tin is expected

to cause a

downfield shift

compared to

lauric acid.

~1.6 - 1.7 Multiplet 4H β-CH₂

~1.2 - 1.4 Broad Singlet 32H -(CH₂)₈-

~0.8 - 0.9 Triplet 6H Terminal CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for Stannous Laurate in CDCl₃

Chemical Shift (δ) ppm Assignment Notes

~175 - 180 C=O (carboxylate)

The chemical shift is sensitive

to the coordination

environment of the carboxylate

group.

~34 - 36 α-CH₂

~29 - 32 -(CH₂)₈-
A series of peaks is expected

in this region.

~25 β-CH₂

~22.7 CH₂ adjacent to terminal CH₃

~14.1 Terminal CH₃

Table 3: Predicted ¹¹⁹Sn NMR Spectroscopic Data for Stannous Laurate
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Chemical Shift (δ) ppm Notes

+100 to -400 Sn(II)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in stannous laurate,

particularly the coordination of the carboxylate group to the tin atom.

Table 4: Characteristic IR Absorption Bands for Stannous Laurate
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Wavenumber
(cm⁻¹)

Intensity Assignment Notes

2955 - 2920 Strong
Asymmetric C-H

stretch (CH₃ and CH₂)

Characteristic of the

long alkyl chain of the

laurate moiety.

2850 - 2840 Strong
Symmetric C-H

stretch (CH₃ and CH₂)

Characteristic of the

long alkyl chain of the

laurate moiety.

1580 - 1540 Strong
Asymmetric COO⁻

stretch

The position of this

band is indicative of

the coordination mode

of the carboxylate. A

large separation

between the

asymmetric and

symmetric stretches

can suggest a

bidentate or bridging

coordination.

1470 - 1420 Medium
Symmetric COO⁻

stretch

~500 - 400 Weak-Medium Sn-O stretch

The presence of this

band confirms the

formation of the tin-

carboxylate bond.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of stannous laurate. The presence of multiple tin isotopes results in a characteristic isotopic

pattern for tin-containing fragments.

Table 5: Predicted Mass Spectrometry Fragmentation Data for Stannous Laurate
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m/z (for ¹²⁰Sn) Proposed Fragment Notes

518 [Sn(C₁₂H₂₃O₂)₂]⁺

Molecular ion peak (may be of

low abundance). The full

isotopic cluster for tin should

be observed.

319 [Sn(C₁₂H₂₃O₂)]⁺

Loss of one laurate radical.

This is often a prominent peak

in the spectra of metal

carboxylates.

199 [C₁₂H₂₃O₂]⁻ or [C₁₂H₂₄O₂]⁺

Lauric acid or laurate anion,

depending on the ionization

mode.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of stannous laurate.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of stannous laurate in 0.6-0.7 mL of deuterated

chloroform (CDCl₃).

If the sample does not fully dissolve, other deuterated solvents such as d₆-DMSO or d₈-

toluene may be tested.

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C

NMR (δ = 0.00 ppm). For ¹¹⁹Sn NMR, an external standard of tetramethyltin (SnMe₄) can

be used.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Use a 400 MHz or higher field NMR spectrometer.
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Acquire the spectrum at room temperature.

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 16-64 scans.

¹³C NMR Acquisition:

Use the same sample and spectrometer.

Acquire a proton-decoupled spectrum.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-

noise.

¹¹⁹Sn NMR Acquisition:

Use a spectrometer equipped with a broadband probe.

Acquire a proton-decoupled spectrum.

Typical parameters: spectral width of 1000-2000 ppm, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to obtain a good signal-to-noise ratio, which can be

significant due to the lower receptivity of the ¹¹⁹Sn nucleus.

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of solid stannous laurate powder directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Collect a background spectrum of the clean, empty ATR crystal.
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Collect the sample spectrum from 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The final spectrum should be presented in terms of absorbance or transmittance.

Mass Spectrometry
Sample Preparation:

Dissolve a small amount of stannous laurate in a suitable solvent such as methanol,

acetonitrile, or a mixture with a small amount of formic acid to promote ionization.

The concentration should be in the low µg/mL to ng/mL range.

Data Acquisition (Electrospray Ionization - ESI):

Use an ESI mass spectrometer, which is a soft ionization technique suitable for analyzing

metal complexes.

Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

Acquire spectra in both positive and negative ion modes to obtain comprehensive

fragmentation information.

Typical ESI source parameters: spray voltage of 3-5 kV, capillary temperature of 200-300

°C.

Acquire full scan mass spectra over a range of m/z 100-1000.

For structural elucidation, perform tandem MS (MS/MS) on the major ions to observe their

fragmentation patterns.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of stannous laurate.
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Caption: Workflow for the spectroscopic characterization of stannous laurate.

To cite this document: BenchChem. [Spectroscopic Characterization of Stannous Laurate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078282#spectroscopic-data-nmr-ir-ms-of-stannous-
laurate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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